6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
Scientific Research Applications
Herbicidal Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential herbicidal activity against various plant species. These compounds have shown promising results in controlling the growth of certain weeds, suggesting that similar structures could be explored for agricultural applications (Liu et al., 2007).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibit a range of activities against bacteria and fungi, making them potential candidates for the development of new antimicrobial and antifungal agents (Dangi et al., 2011; Beyzaei et al., 2017).
Anti-inflammatory and Anticancer Activities
Research on pyrazolo[3,4-d]pyrimidine derivatives also includes their evaluation as anti-inflammatory and anticancer agents. These studies have revealed that certain derivatives possess significant activities in these areas, suggesting the potential for these compounds to be developed into therapeutic agents (Antre et al., 2011; Rahmouni et al., 2016).
Synthesis and Characterization of Novel Derivatives
Several studies have focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, highlighting the versatility of these compounds in generating a wide range of biologically active molecules. These efforts contribute to the expanding library of compounds available for further biological and pharmacological evaluation (Kumar and Joshi, 2009).
Future Directions
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-(3-methylbutylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)8-9-24-17-19-15-12(16(22)20-17)10-18-21(15)13-6-4-5-7-14(13)23-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNFYGTOATOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C=NN2C3=CC=CC=C3OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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